molecular formula C13H18Cl2NO5P B14482085 N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine CAS No. 65305-87-5

N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine

Cat. No.: B14482085
CAS No.: 65305-87-5
M. Wt: 370.16 g/mol
InChI Key: VZFUKCSZKRDJKN-LBPRGKRZSA-N
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Description

N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This can affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can be compared with other similar compounds, such as:

    Bis(2-chloroethyl)phosphine oxide: Similar in structure but lacks the phenylalanine moiety.

    Bis(2-chloroethyl)phosphonate: Another related compound with different functional groups.

    Ethyl [(2-chloroethoxy)(4-dimethylaminophenyl)phosphoryl]acetate: A compound with similar phosphoryl and chloroethoxy groups but different substituents.

The uniqueness of this compound lies in its combination of the phosphoryl group with the L-phenylalanine moiety, which imparts specific chemical and biological properties.

Properties

CAS No.

65305-87-5

Molecular Formula

C13H18Cl2NO5P

Molecular Weight

370.16 g/mol

IUPAC Name

(2S)-2-[bis(2-chloroethoxy)phosphorylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18Cl2NO5P/c14-6-8-20-22(19,21-9-7-15)16-12(13(17)18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

VZFUKCSZKRDJKN-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(OCCCl)OCCCl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(OCCCl)OCCCl

Origin of Product

United States

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